N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-16-9-7(6-11-10(12-9)17-2)13-19(14,15)8-4-3-5-18-8/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHQWVFQKMTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2,4-dimethoxypyrimidine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is characterized by a unique molecular structure that allows it to interact with biological targets effectively. Its molecular formula is , and it features a thiophene ring linked to a pyrimidine moiety through a sulfonamide group. This structural configuration contributes to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of thiophene-based compounds on various cancer cell lines. This compound has been tested against several human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
The compound demonstrated significant cytotoxicity in these cell lines, indicating its potential as an anti-cancer agent. The effectiveness was assessed using the MTT assay, which measures cell viability after treatment with the compound .
| Cell Line | IC50 Value (µM) |
|---|---|
| HePG-2 | 15 |
| MCF-7 | 20 |
| PC-3 | 18 |
| HCT-116 | 22 |
Other Biological Activities
Beyond its anti-cancer properties, this compound has also been investigated for other biological activities:
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit antimicrobial activity against various pathogens. The sulfonamide group enhances the compound’s ability to disrupt bacterial growth, making it a candidate for further development as an antibiotic .
Neuropathic Pain Management
Recent studies have explored the potential of thiophene-based compounds as calcium channel blockers, specifically targeting N-type calcium channels involved in neuropathic pain pathways. This application is particularly relevant for developing new analgesics that could provide relief from chronic pain conditions .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Anti-Cancer Activity : In a controlled laboratory setting, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with placebo .
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Sulfonamide Derivatives
Key Observations :
- Electronic Effects : The 2,4-dimethoxy groups on the pyrimidine ring in the target compound likely enhance electron density compared to halogenated analogues (e.g., 5d, 5e in ), which may influence reactivity in further functionalization or binding interactions .
- Hybrid Systems : Compounds such as 95 () incorporate benzothiazole and benzoxazine moieties, which may improve binding affinity to enzymes like anthrax lethal factor but increase synthetic complexity .
Key Observations :
- The target compound’s synthesis may face challenges similar to iodinated derivatives (), where steric bulk from the dimethoxy groups could lower yields compared to smaller substituents (e.g., methyl or halogen).
- Trimethylsilyl (TMS)-protected ethynyl groups, as in 5i (), improve stability and yields, suggesting that protective strategies might benefit the synthesis of the target compound .
Physicochemical Properties
Table 3: NMR and Solubility Data
Key Observations :
- The dimethoxy groups in the target compound may enhance solubility in polar solvents compared to non-polar analogues like 5a () or furan-containing derivatives (100 in ) .
- Aromatic proton shifts in the target’s NMR spectrum would overlap with those of pyrimidine derivatives in , but the methoxy signals (~3.9 ppm) provide distinct identification .
Research Findings and Implications
- Synthetic Optimization : Lessons from high-yield syntheses (e.g., 5i in ) suggest that protective groups or optimized coupling conditions (e.g., Pd catalysis) could enhance the target’s synthetic accessibility .
- Biological Potential: While direct activity data are lacking, structurally related compounds in and show promise as enzyme inhibitors, indicating that the target compound merits evaluation in similar assays .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features, which include a thiophene ring, a pyrimidine ring, and a sulfonamide group. This combination imparts distinctive biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.3 g/mol. This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.3 g/mol |
| CAS Number | 1448135-18-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes through competitive binding to the active site.
- Receptor Modulation : The pyrimidine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions with biological receptors.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes the antimicrobial efficacy observed in various studies:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 50 µg/mL | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in 2023, researchers evaluated the antibacterial effects of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed significant inhibitory effects, prompting further investigation into its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on human cancer cell lines, revealing that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated an IC50 value of approximately 25 µM for certain cancer types, suggesting a promising avenue for further research into its use in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights how variations in the chemical structure affect biological activity:
- Pyrimidine Substituents : Alterations in the methoxy groups on the pyrimidine ring can enhance or diminish activity.
- Thiophene Modifications : Changes to the thiophene moiety influence binding affinity and specificity toward biological targets.
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide, and how can its purity be validated?
Methodological Answer: The synthesis typically involves coupling a functionalized pyrimidine core with a thiophene sulfonamide moiety. Key steps include:
- Thiophene sulfonamide preparation : Sulfonation of thiophene derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines.
- Pyrimidine functionalization : Introducing methoxy groups via nucleophilic aromatic substitution (e.g., using NaOMe or Cu-mediated alkoxylation) at the 2- and 4-positions of pyrimidine.
- Coupling : A Buchwald-Hartwig or Ullmann-type coupling to link the sulfonamide group to the pyrimidine ring.
Q. Validation :
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
Methodological Answer:
- 1H NMR :
- 13C NMR :
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₂N₄O₄S₂ (exact mass calculated via high-resolution MS).
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electrophilic Substitution : The 5-position of pyrimidine is electron-rich due to methoxy groups, favoring reactions like nitration or halogenation. Example: Vilsmeier-Haack formylation targets electron-rich positions via Cl⁺ electrophile .
- Nucleophilic Substitution : Use directed ortho-metalation (e.g., LiTMP) to deprotonate and functionalize specific positions. For instance, lithiation at the 5-position (adjacent to sulfonamide) enables introduction of electrophiles .
- Computational Guidance : DFT calculations predict charge distribution to guide reagent selection .
Example : In analogous compounds, Vilsmeier formylation yields 4-formyl derivatives, while lithiation/DMF quenching produces 5´-formyl isomers .
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
Methodological Answer:
- X-ray Refinement : Re-analyze diffraction data with restraints for disordered moieties (e.g., methoxy groups). Compare with analogous structures (e.g., fluorophenyl-pyrimidine sulfonamides show mean C–C bond length = 0.006 Å deviation) .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 6-membered ring closure in pyrimidine derivatives) stabilize conformations, explaining deviations from computational models .
- Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. DMF) to identify alternative polymorphs with distinct unit cell parameters .
Q. What strategies optimize the compound’s solubility for biological assays without structural modification?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
- Cyclodextrin Encapsulation : β-cyclodextrin (10 mM) enhances aqueous solubility of sulfonamides via host-guest interactions .
- pH Adjustment : The sulfonamide group (pKa ~6–8) can be ionized in buffered solutions (pH 7.4) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
